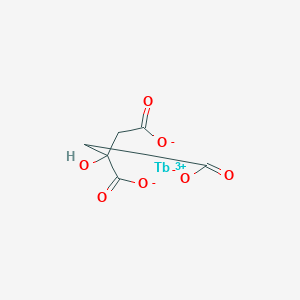
2-羟基-2,2-二苯基乙酰肼
描述
Synthesis Analysis
2-Hydroxy-2,2-diphenylacetohydrazide is synthesized through a process involving esterification and hydrazinolysis, using 2-hydroxy-2,2-diphenylacetic acid as the starting material. This compound can then react with various aroyl isothiocyanates under ultrasonic radiation or conventional heating and reflux to produce a series of novel N-(2-hydroxy-2,2-diphenylacetyl)-N'-aroylthioureas (Li Yan-ping, 2009).
科学研究应用
合成新化合物:2-羟基-2,2-二苯基乙酰肼已被用作合成各种新化合物的起始物质。例如,它被用于在超声辐射下合成二苯乙酰-芳酰硫脲,其中涉及酯化和肼解(Li Yan-ping, 2009)。
抗结核活性:从2-羟基-2,2-二苯基乙酰肼衍生的化合物,如2-羟基-N-(3-氧代-1-硫代-4-氮杂螺[4.4]壬-4-基)-2,2-二苯基乙酰胺衍生物,已被测试其对结核分枝杆菌H37Rv的体外抗结核活性,显示出不同程度的抑制作用(Özlen Güzel, E. Ilhan, & A. Salman, 2006)。
抗癌活性:一系列2-羟基-2,2-双(4-取代苯基)-N'-[(1E)-(3/4取代苯基)亚甲基]乙酰肼显示出对MCF-7和PC-3细胞系的细胞毒活性,其中一些化合物表现出强抗增殖活性(İ. Doğan et al., 2018)。
抗氧化活性:已使用化学和电化学方法评估了各种2-羟基苯甲酰胺衍生物的抗氧化能力,其中包括肼和缩酮(I. Ienascu et al., 2015)。
作用机制
While the specific mechanism of action for 2-Hydroxy-2,2-diphenylacetohydrazide is not mentioned in the search results, it is known that D-2-hydroxyacid dehydrogenases (2HADHs) catalyze the stereospecific, reversible reduction of 2-keto acids to the corresponding 2-hydroxy acids by the simultaneous oxidation of nicotinamide adenine dinucleotide (NAD+) .
属性
IUPAC Name |
2-hydroxy-2,2-diphenylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-16-13(17)14(18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGPINWWFMBKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156577 | |
| Record name | Diphenylhydroxyacethydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2,2-diphenylacetohydrazide | |
CAS RN |
13050-38-9 | |
| Record name | α-Hydroxy-α-phenylbenzeneacetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13050-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylhydroxyacethydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013050389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13050-38-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenylhydroxyacethydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZILIC ACID HYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the common synthetic route for 2-Hydroxy-2,2-diphenylacetohydrazide and its derivatives?
A1: 2-Hydroxy-2,2-diphenylacetohydrazide is commonly synthesized starting from 2-hydroxy-2,2-diphenylacetic acid. This acid undergoes esterification followed by hydrazinolysis to yield the desired hydrazide. [] This compound serves as a versatile building block for various derivatives. For example, reacting it with different aroyl isothiocyanates under ultrasonic radiation or conventional heating produces a series of novel N-(2-hydroxy-2,2-diphenylacetyl)-N'-aroylthioureas. [] Alternatively, reacting it with substituted aromatic aldehydes leads to the formation of 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4-substitutedphenyl)methylene]-acetohydrazides. []
Q2: How is the structure of 2-Hydroxy-2,2-diphenylacetohydrazide derivatives characterized?
A2: Researchers employ various spectroscopic techniques to confirm the structure of newly synthesized 2-Hydroxy-2,2-diphenylacetohydrazide derivatives. These include:
- Elemental analysis: Verifying the elemental composition of the synthesized compound. [, ]
- Infrared spectroscopy (IR): Identifying functional groups present in the molecule by analyzing their characteristic vibrational frequencies. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy:
- 1H NMR and 13C NMR: Providing information about the number and type of hydrogen and carbon atoms, respectively, and their connectivity within the molecule. [, ]
- Advanced 2D NMR techniques like COSY and NOESY: Further elucidating the structure by revealing through-bond and through-space interactions between nuclei, respectively. For instance, NOESY was used to determine the "E" configuration of the C=N double bond in a series of 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4-substitutedphenyl)methylene]-acetohydrazides. []
- Mass spectrometry (MS): Determining the molecular weight and fragmentation pattern of the compound, which can be used to confirm its identity. []
Q3: What are the potential biological activities of 2-Hydroxy-2,2-diphenylacetohydrazide derivatives?
A3: Research suggests potential anticancer activities for certain derivatives of 2-Hydroxy-2,2-diphenylacetohydrazide. Specifically, a series of 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4-substitutedphenyl)methylene]-acetohydrazides exhibited cytotoxic activity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. [] These findings warrant further investigation to understand the underlying mechanisms of action and therapeutic potential of these compounds.
Q4: What is the significance of studying the crystal structure of 2-Hydroxy-2,2-diphenylacetohydrazide derivatives?
A4: Examining the crystal structure of 2-Hydroxy-2,2-diphenylacetohydrazide derivatives provides valuable insights into their three-dimensional arrangement and intermolecular interactions. For example, in the crystal structure of (E)-N'-[(Furan-2-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide monohydrate, researchers identified strong hydrogen bonds and phenyl-phenyl interactions contributing to the stability of the crystal lattice. [] Understanding these structural features can be crucial for designing and developing new derivatives with improved properties, such as enhanced solubility or biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
